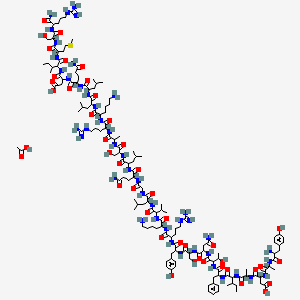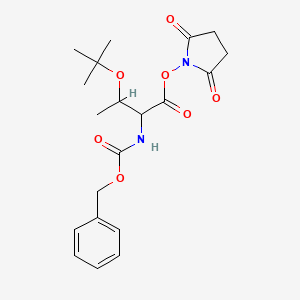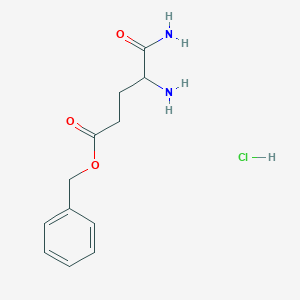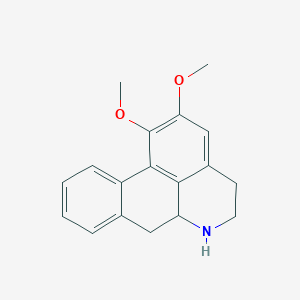
Rivaroxaban Impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivaroxaban Impurity 4 is a byproduct formed during the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. This impurity is one of several that can be generated during the manufacturing process and needs to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rivaroxaban Impurity 4 involves multiple steps, including the use of various reagents and catalysts. One common synthetic route involves the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in the presence of dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The reaction mixture is then subjected to crystallization using a combination of acetonitrile and methanol as anti-solvents to isolate the impurity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the formation and separation of impurities during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
Rivaroxaban Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and subsequent purification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of the original impurity, which can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Scientific Research Applications
Rivaroxaban Impurity 4 has several applications in scientific research:
Mechanism of Action
The mechanism of action of Rivaroxaban Impurity 4 is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the overall safety and efficacy of Rivaroxaban. The impurity may interact with molecular targets and pathways involved in the synthesis and degradation of the parent compound .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban Impurity 1: Characterized by its unique molecular structure and formation pathway.
Rivaroxaban Impurity 2: Known for its distinct chemical properties and synthesis route.
Rivaroxaban Impurity 3: Another related substance with specific analytical and synthetic characteristics.
Uniqueness
Rivaroxaban Impurity 4 is unique due to its specific formation conditions and the particular reagents and catalysts used in its synthesis. Its distinct chemical structure and properties set it apart from other impurities, making it a critical component in the quality control of Rivaroxaban production .
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20) |
InChI Key |
ZINXMVCVGXRHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-ethylidene-4-[2-oxo-2-[4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13395185.png)

![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)

![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)

![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
![methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B13395228.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)




